molecular formula C10H8OS B3079832 6-methyl-4H-thiochromen-4-one CAS No. 1076-31-9

6-methyl-4H-thiochromen-4-one

Cat. No.: B3079832
CAS No.: 1076-31-9
M. Wt: 176.24 g/mol
InChI Key: SBFJYNRHUCIGGY-UHFFFAOYSA-N
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Description

6-Methyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound with the molecular formula C10H10OSThis compound is part of the thiochromone family, which is structurally related to chromones (benzopyrans) and is known for its promising biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the rhodium-catalyzed alkyne hydroacylation/thio-conjugate-addition sequence. This method uses β′-thio-substituted-enones, assembled from the combination of tert-butylthio-substituted aldehydes and β-alkynes . The reaction conditions typically involve the use of rhodium catalysts and can be performed in a one-pot process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. Industrial production would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of S,S-dioxide derivatives.

    Reduction: Reduction reactions can modify the sulfur-containing moiety.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as S,S-dioxide derivatives and substituted thiochromones .

Scientific Research Applications

6-Methyl-4H-thiochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4H-thiochromen-4-one involves its interaction with molecular targets and pathways in biological systems. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic processes of Leishmania parasites. The compound’s structure allows it to interact with specific enzymes and proteins, disrupting their function and leading to the death of the parasites .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(4-(trifluoromethyl)-phenyl)-4H-thiochromen-4-one
  • 6-Methyl-2,3-dihydro-4H-thiochromen-4-one
  • 6-Methylbenzothiopyran-4 (4H)-one

Uniqueness

6-Methyl-4H-thiochromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 6-position and the sulfur atom in the heterocyclic ring contribute to its distinct reactivity and biological activity compared to other thiochromones .

Properties

IUPAC Name

6-methylthiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFJYNRHUCIGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323179
Record name 6-Methyl-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-31-9
Record name NSC403298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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